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Compound of Interest

Compound Name: Ponatinib Hydrochloride

Cat. No.: B610165

An In-depth Technical Guide on the Chemical Properties and Stability of Ponatinib
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
stability of ponatinib hydrochloride, a potent multi-targeted tyrosine kinase inhibitor. The
information is curated for researchers, scientists, and drug development professionals, with a
focus on presenting quantitative data, detailed experimental protocols, and a clear visualization
of its molecular interactions.

Chemical and Physical Properties

Ponatinib hydrochloride is the salt form of ponatinib, an orally bioavailable inhibitor.[1] It
presents as an off-white to yellow powder.[2][3] A summary of its key chemical and physical
properties is provided below.
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Property Value Reference(s)
3-(2-imidazo[1,2-b]pyridazin-3-
ylethynyl)-4-methyl-N-[4-[(4-

IUPAC Name methylpiperazin-1-yl)methyl]-3-  [1]

(trifluoromethyl)phenyllbenzam

ide;hydrochloride

Molecular Formula

C29H27F3NeO-HCI

[2]4]

Molecular Weight 569.02 g/mol [1112][3]
Appearance Off-white to Yellow Powder [2][3]
Melting Point 265.5-267.6°C [2]

pKa 277and 7.8 [3]

Solubility (Aqueous)

Highly soluble at pH < 1.7;
Slightly soluble at pH 1.7-2.7;
Insoluble at pH > 2.7

[3][5]

Solubility (pH 1.7)

7790 mcg/mL

[3]

Solubility (pH 2.7)

3.44 mcg/mL

[3]

Solubility (pH 7.5)

0.16 mcg/mL

[3]

Solubility (Organic)

DMSO: ~11 mg/mL; Dimethyl
formamide: ~2 mg/mL;

Ethanol: Slightly soluble

[4]16]

Stability Profile

The stability of ponatinib hydrochloride has been investigated under various stress

conditions as per the International Council for Harmonisation (ICH) guidelines. These forced

degradation studies are crucial for identifying potential degradation products and establishing

the intrinsic stability of the molecule.[7][8]
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Stress Condition

Methodology

Observations

Reference(s)

Acidic Hydrolysis

1 M HCI at 60°C for 5
days

Degradation

observed.

Alkaline Hydrolysis

1 M NaOH at 60°C for

7 hours

Degradation
observed. Impurity-C
is formed as a

degradation product.

3% H202 at room

Degradation

observed. A novel

Oxidative temperature for 2 ] )
compound, impurity-B,
hours )
is generated.
Solid-state at 150°C Degradation
Thermal
for 6 days observed.
) Degradation
Photolytic 4,500 Ix for 20 days
observed.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The

following sections outline the protocols used for forced degradation testing and the analytical

method for quantification.

Forced Degradation Study Protocol

Forced degradation studies were conducted to assess the stability of ponatinib under various

stress conditions. A general workflow is depicted below, followed by specific conditions.[7]
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Sample Preparation

Dissolve Ponatinib
in Methanol

Stress Conditions

Add 1M HCI ¢ Add 1M NaOH Add 3% H202 Heat Solid Expose to Light
(60°C, 5 days) (60°C, 7 hours) (RT, 2 hours) (150°C, 6 days) (4500 Ix, 20 days)

Anavlysis

Neutralize
-\ (if applicable) |-&

Dilute with
Methanol/Water (1:1)

Inject into
HPLC System

Click to download full resolution via product page

Workflow for Forced Degradation Studies.

e Acid Degradation: A 10 mg sample of ponatinib is dissolved in 10 mL of methanol, combined
with a 1 M hydrochloric acid solution, and reacted at 60°C for 5 days.[7][9]

o Alkaline Degradation: A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at
60°C for 7 hours. The solution is then neutralized with 1 M HCL[7][9]

o Oxidative Degradation: The ponatinib solution is treated with a 3% hydrogen peroxide (H202)
solution for 2 hours.[7][9]
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o Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6
days.[7][9]

» Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 Ix for 20
days.[7][9]

Following the stress period, samples are appropriately diluted, typically with a methanol/water
mixture, for subsequent analysis.[7]

Stability-Indicating HPLC Method

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method was
developed to separate ponatinib from its process-related and degradation impurities.[7]

Parameter Specification

Chromatographic Column Agilent 5SHC-C18 (4.6 mm x 250 mm, 5 pm)

Water and acetonitrile (9:1) containing 2 mM
Mobile Phase A potassium dihydrogen phosphate and 0.4%
triethylamine, adjusted to pH 2.4

Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 250 nm
Injection Volume 10 pL

This method demonstrated high specificity, sensitivity, linearity, precision, accuracy, and
robustness, making it suitable for quality control and stability assessment of ponatinib.[7][9]

Mechanism of Action and Signaling Pathways

Ponatinib is a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL tyrosine
kinase, including mutated forms that confer resistance to other inhibitors.[10][11]
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Inhibition of BCR-ABL Signaling

The hallmark of chronic myeloid leukemia (CML) is the Philadelphia chromosome, which
produces the abnormal BCR-ABL fusion protein.[12] This protein is a constitutively active
tyrosine kinase that drives uncontrolled cell proliferation. Ponatinib is an ATP-competitive
inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain, including the
gatekeeper T315] mutant, thereby blocking its activity and halting downstream signaling
pathways that lead to leukemic cell growth.[12][13]
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Ponatinib Inhibition of BCR-ABL Signaling.
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Inhibition of Other Kinase Pathways

Ponatinib's efficacy is enhanced by its ability to inhibit other tyrosine kinases involved in tumor
growth and angiogenesis. Studies have shown that ponatinib inhibits pathways downstream of
FGFR1, such as PISK/AKT/mTOR and JAK/STAT3, which are implicated in neuroblastoma cell
proliferation and survival.[14]
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Inhibition of FGFR1 Downstream Pathways.

Off-Tumor Effects: Notch-1 Signaling and Vascular
Toxicity
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While therapeutically beneficial in cancer cells, ponatinib can have "on-target, off-tumor"
effects. A significant concern is vascular toxicity, which has been linked to the hyperactivation of
the Notch-1 signaling pathway in endothelial cells.[15][16] This leads to inhibited endothelial
survival, reduced angiogenesis, and increased apoptosis, contributing to adverse vascular
events.[15][17]
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Ponatinib-Induced Vascular Toxicity via Notch-1.

Conclusion

Ponatinib hydrochloride is a chemically stable compound with well-defined physical
properties. Its solubility is highly pH-dependent, a critical factor for formulation and
bioavailability. Forced degradation studies have identified the conditions under which the
molecule degrades, and validated analytical methods are available for its quality control. The
potent inhibitory activity of ponatinib against BCR-ABL and other kinases underpins its clinical
efficacy, while off-tumor effects, such as those mediated by the Notch-1 pathway, highlight
important areas for ongoing research and clinical monitoring. This guide provides foundational
data and methodologies to support further development and investigation of this important
therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610165#chemical-properties-and-stability-of-
ponatinib-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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